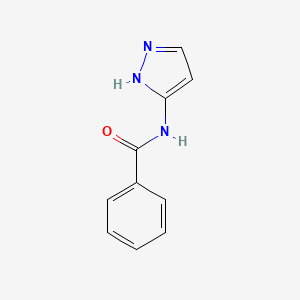

N-(1H-pyrazol-3-yl)benzamide

Overview

Description

“N-(1H-pyrazol-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved by various methods. For instance, direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) has been reported . Another method involves the direct amidation of protected 5-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzene ring fused to an imidazole ring . The molecular weight of the compound is 187.2 .Mechanism of Action

Target of Action

N-(1H-pyrazol-3-yl)benzamide primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . Aurora kinase A is a protein that functions in the attachment of the mitotic spindle to the centrosome, which is critical for mitotic progression, while Cyclin-dependent kinase 2 is a key regulator of the cell cycle .

Mode of Action

For instance, it may inhibit the activity of Aurora kinase A and Cyclin-dependent kinase 2, thereby affecting cell cycle progression .

Biochemical Pathways

Given its targets, it is likely to affect pathways related to cell cycle regulation and mitosis .

Result of Action

Given its targets, it is likely to affect cell cycle progression and potentially exhibit anti-proliferative effects .

Advantages and Limitations for Lab Experiments

N-(1H-pyrazol-3-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and availability. It can be easily synthesized in large quantities and used as a standard for the detection and quantification of pyrethroids in environmental and biological samples. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on N-(1H-pyrazol-3-yl)benzamide. One area of interest is the development of new analytical methods for the detection and quantification of this molecule in complex matrices such as food, soil, and water. Another area of research is the investigation of its potential health effects and the mechanisms underlying its toxicity. Moreover, there is a need for the development of safer and more effective alternatives to pyrethroid insecticides, which can reduce the exposure of humans and the environment to this compound and other metabolites.

Scientific Research Applications

N-(1H-pyrazol-3-yl)benzamide has been extensively studied for its potential applications in forensic toxicology and environmental monitoring. It is a metabolite of pyrethroid insecticides, which are widely used in agriculture and public health. The detection of this compound in human urine and blood samples can provide valuable information on exposure to pyrethroids and their potential health effects. Moreover, this compound has been used as a biomarker for the assessment of indoor and outdoor exposure to pyrethroids in environmental samples such as dust, air, and water.

Safety and Hazards

The safety data sheet for a similar compound, 3-(1H-Pyrazol-3-yl)benzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

N-(1H-pyrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(8-4-2-1-3-5-8)12-9-6-7-11-13-9/h1-7H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUKZFSJTRQNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

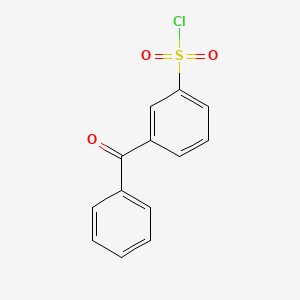

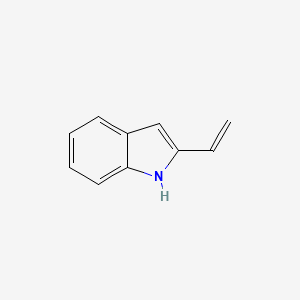

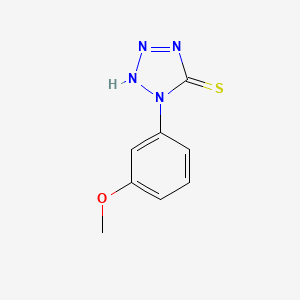

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3384248.png)

![[(Prop-2-en-1-yl)amino]acetonitrile](/img/structure/B3384326.png)